molecular formula C20H17Cl3N4O2S B4577658 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B4577658
M. Wt: 483.8 g/mol
InChI Key: PMJOMALCTAXMFB-UHFFFAOYSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, chlorophenoxy group, and dichlorophenyl moiety

Preparation Methods

The synthesis of 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the allyl and chlorophenoxy groups. The final step involves the addition of the dichlorophenyl moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and chlorophenoxy group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and chlorophenoxy compounds. For example:

  • 2-({4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}THIO)-N-(4-NITROPHENYL)ACETAMIDE
  • 4-ALLYL-5-[(2-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL

Compared to these compounds, 2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE exhibits unique properties due to the presence of the dichlorophenyl moiety, which may enhance its biological activity and stability .

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4O2S/c1-2-10-27-17(11-29-14-8-6-13(21)7-9-14)25-26-20(27)30-12-18(28)24-19-15(22)4-3-5-16(19)23/h2-9H,1,10-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJOMALCTAXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE

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